molecular formula C33H49N3O7S2 B1663527 Nelfinavir mesylate CAS No. 159989-65-8

Nelfinavir mesylate

Cat. No. B1663527
CAS RN: 159989-65-8
M. Wt: 663.9 g/mol
InChI Key: NQHXCOAXSHGTIA-JZQWBZEJSA-N
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Description

Nelfinavir mesylate, also known as Viracept, is an antiretroviral medication used in the treatment of HIV/AIDS . It belongs to the class of drugs known as protease inhibitors (PIs) and is almost always used in combination with other antiretroviral drugs . Nelfinavir is an orally bioavailable human immunodeficiency virus HIV-1 protease inhibitor (K i = 2 nM) and is widely prescribed in combination with HIV reverse transcriptase inhibitors for the treatment of HIV infection .


Synthesis Analysis

Nelfinavir is a potent HIV-1 protease inhibitor. It is synthesized as part of the Gag-pol polyprotein, where Gag encodes for the capsid and matrix protein to form the outer protein shell, and Pol encodes for the reverse transcriptase and integrase protein to synthesize and incorporate its genome into host cells . Ghosh and Fidanze have developed a flexible synthesis which allows access to the hydroxyethylamine isostere found in nelfinavir .


Molecular Structure Analysis

The molecular formula of Nelfinavir mesylate is C33H49N3O7S2 . The molecular weight is 663.9 g/mol . The IUPAC name is (3 S ,4a S ,8a S )- N-tert -butyl-2- [ (2 R ,3 R )-2-hydroxy-3- [ (3-hydroxy-2-methylphenyl)formamido]-4- (phenylsulfanyl)butyl]-decahydroisoquinoline-3-carboxamide .


Chemical Reactions Analysis

Nelfinavir mesylate has been found to inhibit the replication of SARS-CoV-2 in Huh-7.5 cells by specifically inhibiting Mpro activity .


Physical And Chemical Properties Analysis

Nelfinavir mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of nelfinavir and methanesulfonic acid . It is used for treatment of HIV and also exhibits some anticancer properties .

Scientific Research Applications

HIV/AIDS Treatment

Nelfinavir mesylate: is primarily known for its role as an antiretroviral drug used in the treatment of HIV/AIDS. It functions as an inhibitor of the HIV-1 protease, which is essential for the maturation of infectious virus particles. By preventing the cleavage of the gag-pol polyprotein, Nelfinavir mesylate results in the production of noninfectious, immature viral particles .

Enhancement of Oral Bioavailability

Research has shown that Nelfinavir mesylate can be formulated into nanoparticles to enhance its solubility and oral bioavailability. This is particularly important given the drug’s poor oral bioavailability and short half-life, which can lead to unpredictable drug levels and the need for frequent dosing .

Antiviral Activity and Pharmacokinetics

Nelfinavir mesylate has been studied for its safety, pharmacokinetics, and antiviral activity. A phase I/II study demonstrated its robust antiviral activity and favorable pharmacokinetic profile, making it a viable option for HIV treatment .

Antifibrotic Agent

Beyond its antiviral properties, Nelfinavir mesylate has been used as an antifibrotic agent against pulmonary fibrosis in patients with systemic sclerosis. It is known to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .

Drug Resistance Studies

The study of Nelfinavir mesylate has contributed to understanding drug resistance in HIV. It has been found that resistance to Nelfinavir is mediated by a unique amino acid substitution in the HIV-1 protease, which does not confer cross-resistance to other protease inhibitors .

Mechanism of Action

Target of Action

Nelfinavir mesylate primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

Nelfinavir mesylate acts as a protease inhibitor . It binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .

Biochemical Pathways

Nelfinavir mesylate affects the HIV-1 protease pathway . By inhibiting the HIV-1 protease, it prevents the maturation and export of the virus, thereby reducing the number of infectious particles . Additionally, it has been found to reduce inflammation by activating protein phosphatase 2 (PP2) and blocking MAPK signaling in macrophages .

Pharmacokinetics

Nelfinavir mesylate exhibits the following ADME properties:

Result of Action

The primary result of Nelfinavir mesylate’s action is the production of non-infectious, immature viral particles . This significantly reduces the number of infectious HIV-1 particles, thereby slowing the progression of the disease . It also has the potential to reduce inflammation .

Action Environment

The efficacy and stability of Nelfinavir mesylate can be influenced by various environmental factors. For instance, its absorption increases when taken with food, suggesting that the nutritional status of the patient can impact its bioavailability . Furthermore, factors such as the patient’s liver function can affect the metabolism and hence the effectiveness of the drug .

Safety and Hazards

Nelfinavir can produce a range of adverse side effects. Common (>1%) side effects include insulin resistance, hyperglycemia, and lipodystrophy . Flatulence, diarrhea, or abdominal pain are common. Fatigue, urination, rash, mouth ulcers, or hepatitis are less frequent effects . Nephrolithiasis, arthralgia, leukopenia, pancreatitis, or allergic reactions may occur, but are rare .

Future Directions

Nelfinavir will not cure or prevent HIV infection or AIDS. It helps keep HIV from reproducing and appears to slow down the destruction of the immune system. This may help delay the development of problems related to AIDS or HIV disease . Nelfinavir will not keep you from spreading HIV to other people .

properties

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159989-64-7 (Parent)
Record name Nelfinavir Mesylate [USAN]
Source ChemIDplus
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Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.
Record name NELFINAVIR MESYLATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection., While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious., Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism., Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.
Record name NELFINAVIR MESYLATE
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Product Name

Nelfinavir mesylate

Color/Form

White to off-white amorphous powder

CAS RN

159989-65-8
Record name Nelfinavir mesylate
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Record name Nelfinavir Mesylate [USAN]
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Record name Nelfinavir Methanesulfonate
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Record name NELFINAVIR MESYLATE
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Record name NELFINAVIR MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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